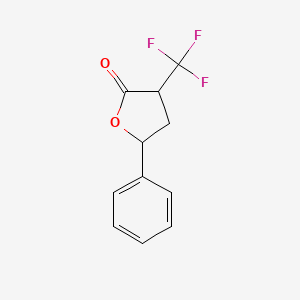

5-Phenyl-3-(trifluoromethyl)oxolan-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

5-phenyl-3-(trifluoromethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)8-6-9(16-10(8)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFJOFAAYDXZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370081 | |

| Record name | 5-phenyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241819-52-3 | |

| Record name | Dihydro-5-phenyl-3-(trifluoromethyl)-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241819-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Phenyl 3 Trifluoromethyl Oxolan 2 One

Retrosynthetic Analysis of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inbhavanscollegedakor.orgslideshare.netvaia.com For this compound (I), the analysis begins by identifying the most logical bonds to disconnect based on known, reliable chemical reactions.

The primary disconnections for the target molecule (I) are:

C-O Bond Disconnection: The ester bond within the lactone ring is a prime candidate for disconnection. This corresponds to the reverse of an intramolecular esterification (lactonization). wikipedia.orgyoutube.com This step reveals a γ-hydroxy carboxylic acid precursor (II), which contains both the phenyl and trifluoromethyl substituents.

C3-C4 Bond Disconnection: This disconnection breaks the carbon backbone of the lactone. A 1,3-dicarbonyl disconnection strategy is not directly applicable here. Instead, a conjugate addition (Michael addition) approach is more logical. youtube.com This would involve a precursor like a trifluoromethylated ester enolate (a d2 synthon) and a phenyl-substituted α,β-unsaturated electrophile (an a3 synthon), such as styrene (B11656) oxide or a related species.

C2-C3 Bond Disconnection: This disconnection involves breaking the bond alpha to the carbonyl group. This suggests an enolate alkylation strategy. The synthon at C3 would be an α-trifluoromethyl carbonyl species, which could react with a suitable electrophile to build the rest of the chain.

Combining these approaches, a plausible retrosynthetic pathway starts from the lactonization of hydroxy acid (II). This precursor can be further disconnected. A key challenge is the stereoselective formation of the two adjacent stereocenters at C3 and C5. A logical approach would involve the cyclization of an unsaturated carboxylic acid (III), where the phenyl and trifluoromethyl groups are already in place. This precursor (III) could be assembled from simpler building blocks, such as a styrene derivative and a trifluoromethyl-containing acid derivative.

Figure 1: A plausible retrosynthetic analysis for this compound, highlighting key disconnections and precursor molecules.

Figure 1: A plausible retrosynthetic analysis for this compound, highlighting key disconnections and precursor molecules.Approaches to Oxolan-2-one Ring Formation

The construction of the γ-butyrolactone (oxolan-2-one) core is a cornerstone of the synthesis. nih.gov These five-membered rings are common in natural products and are generally stable and readily formed from suitable precursors. wikipedia.orgacs.org

Cyclization Reactions and Annulation Strategies

The most direct method for forming the oxolan-2-one ring is the intramolecular cyclization of a γ-hydroxy carboxylic acid. wikipedia.orgorgsyn.org This lactonization is often spontaneous or can be promoted by acid catalysis. The main synthetic challenge, therefore, shifts to the stereocontrolled synthesis of the acyclic hydroxy acid precursor.

Alternative strategies build the ring from unsaturated precursors, which can offer better control over stereochemistry. Key methods include:

Halolactonization: An alkene is treated with a halogen source (e.g., iodine) and a base. The reaction proceeds via an electrophilic attack on the double bond, followed by intramolecular capture by the adjacent carboxylic acid group. wikipedia.org This method introduces a halogen, which may require a subsequent removal step.

Photoredox-Catalyzed Cycloadditions: These methods can construct γ-butyrolactones directly from simple alkenes and unsaturated acids. acs.org For instance, the cyclization of oxidizable alkenes like styrenes with unsaturated acids can be achieved using a photocatalyst system, proceeding through a polar radical crossover cycloaddition (PRCC) mechanism. acs.org

Tandem Reactions: Multi-step sequences performed in a single pot can be highly efficient. An organocatalytic Michael-cyclization cascade, for example, can react aldehydes with α,β-unsaturated carboxylic acids to yield functionalized γ-lactols, which are easily oxidized to the corresponding lactones. rsc.org Similarly, tandem reactions involving conjugate addition followed by lactonization are effective for building polysubstituted γ-butyrolactones. nih.gov

The table below summarizes representative conditions for γ-butyrolactone synthesis, which could be adapted for the target molecule.

| Precursor Type | Reagents and Conditions | Product Type | Ref. |

| Alkenoic Acid | fac-Ir(ppy)₃, BrCCl₃, TsOH·H₂O, blue LED, DMF/H₂O, rt | Trichloromethylated γ-Lactone | chemistryviews.org |

| Alkenoic Acid | DDQ (cat.), MnO₂ (oxidant) | γ-Lactone from Indole-3-butyric acid | rsc.org |

| Allylic Alcohol | HCO₂Cs, Photoredox/HAT catalysis, blue light | γ-Butyrolactone | acs.org |

| Diol | Cu/TEMPO or Cu/ABNO catalyst system, Air (oxidant) | γ-Lactone | nih.gov |

| Alkene & Unsaturated Acid | Fukuzumi acridinium (B8443388) photooxidant, redox-active cocatalyst | γ-Butyrolactone | acs.org |

Oxidative Fluorocyclization Pathways

Oxidative fluorocyclization is a powerful strategy that installs a fluorine atom during the ring-forming step. These reactions typically involve the cyclization of an unsaturated substrate, such as an alkenoic acid, in the presence of an electrophilic fluorine source. While methods for fluorolactonization exist, they often lead to products where the fluorine is attached to a primary carbon (e.g., on a CH₂F group), which is structurally different from the target molecule where a CF₃ group is required.

However, related oxidative cyclizations of alkenoic acids using different reagents are well-established for lactone synthesis. These reactions can be mediated by various oxidants, including electrochemical methods. researchgate.netclockss.org For instance, the direct oxidative cyclization of alkanoic acids can be achieved using systems like Na₂S₂O₈-CuCl₂ to selectively form γ-lactones. sciencemadness.org While not a direct route to the title compound, these principles underscore the feasibility of cyclizing a pre-functionalized carboxylic acid. A hypothetical pathway could involve the oxidative cyclization of a 4-phenyl-2-(trifluoromethyl)pent-4-enoic acid, though controlling the regioselectivity and stereochemistry would be a significant challenge.

Introduction of the Trifluoromethyl Moiety

The incorporation of the trifluoromethyl group is arguably the most critical and challenging aspect of the synthesis. This group's strong electron-withdrawing nature significantly influences the reactivity of adjacent functional groups. Both electrophilic and radical methods have been developed for this purpose. rsc.orgwikipedia.org

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the use of reagents that act as a source of "CF₃⁺". Hypervalent iodine reagents, such as Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and Umemoto's reagents, are the most prominent in this class. acs.orgenamine.netwikipedia.orgresearchgate.net

A highly effective and relevant strategy for synthesizing α-trifluoromethyl lactones is the trifluoromethylation of ketene (B1206846) silyl (B83357) acetals derived from the corresponding lactones. acs.org The reaction proceeds under mild conditions, often catalyzed by a Lewis acid like trimethylsilyl (B98337) triflimide (TMSNTf₂), to give the desired α-trifluoromethylated lactones in high yields. acs.org This method is tolerant of steric bulk and can be used for both five- and six-membered lactone systems. acs.org

Key Reaction:

Substrate: Silyl enol ether of 5-phenyl-oxolan-2-one.

Reagent: Togni's Reagent II or an Umemoto-type sulfonium (B1226848) salt. nih.govbeilstein-journals.org

Catalyst: Lewis acid (e.g., TMSNTf₂) or, in some cases, no catalyst is required. acs.org

Result: Direct formation of the C-CF₃ bond at the C3 position.

| Substrate | CF₃ Source | Catalyst/Conditions | Yield | Ref. |

| Lactone-derived Ketene Silyl Acetal | Togni's Reagent II | TMSNTf₂ (cat.) | up to 96% | acs.org |

| β-Keto Esters | Togni's Reagent I | Phase-transfer catalysis | Good | researchgate.net |

| Nonactivated Silyl Enol Ethers | Umemoto-type chloride salt | NaBArF₂₄ (cat.) | Good | nih.gov |

| Silyl Enol Ethers | Togni's Reagent II | Cu(OTf)₂ (cat.) | - | nih.gov |

Radical Trifluoromethylation Strategies

Radical trifluoromethylation utilizes a trifluoromethyl radical (CF₃•) source. Reagents like trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (Langlois' reagent), as well as Togni's reagents under reductive conditions, are commonly used to generate CF₃•. wikipedia.orgconicet.gov.ar Photoredox catalysis has emerged as a particularly mild and efficient way to initiate these radical processes. nih.govmdpi.com

A viable strategy for the target molecule involves a cascade reaction where a radical trifluoromethylation of an alkene is followed by an intramolecular cyclization. For example, an unsaturated carboxylic acid precursor, such as 4-phenylpent-4-enoic acid, could undergo a photoredox-catalyzed reaction with a CF₃ source. The process would involve:

Generation of a CF₃• radical by the photocatalyst.

Addition of the CF₃• radical to the alkene double bond.

Intramolecular trapping of the resulting carbon-centered radical by the carboxylic acid group to form the lactone ring. conicet.gov.arresearchgate.net

This approach is highly convergent, forming the C-CF₃ bond and the lactone ring in a single, stereoselective transformation. Visible-light-promoted trifluoromethylation/cyclization cascades have been successfully used to create a variety of CF₃-containing heterocyclic structures. nih.govresearchgate.net

Precursors for Trifluoromethyl Group Incorporation

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of the target molecule. The choice of the trifluoromethylating agent and the precursor molecule is crucial for the efficiency and success of the synthesis.

One of the most common and effective precursors for introducing a CF₃ group is (trifluoromethyl)trimethylsilane (CF₃SiMe₃) , also known as the Ruppert-Prakash reagent. This reagent, in the presence of a fluoride (B91410) source, can act as a nucleophilic trifluoromethyl source. For instance, a general synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones has been developed utilizing the fluoride-catalyzed nucleophilic addition of a CF₃ group from CF₃SiMe₃ to a masked maleic anhydride. rsc.orgrsc.org This approach provides a pathway to a trifluoromethylated lactone core, which can be further functionalized.

Another class of precursors involves electrophilic trifluoromethylating agents. Hypervalent iodine reagents have been successfully used for the electrophilic trifluoromethylation of ketene silyl acetals, providing access to α-trifluoromethyl esters and lactones. organic-chemistry.orgacs.org This method is advantageous as it proceeds under mild conditions and can be catalyzed by a Lewis acid. organic-chemistry.orgacs.org

The following table summarizes some key trifluoromethylating agents and their corresponding precursors:

| Trifluoromethylating Agent | Precursor Type | Reaction Type | Reference |

| (Trifluoromethyl)trimethylsilane (CF₃SiMe₃) | Anhydrides, Aldehydes, Ketones | Nucleophilic Trifluoromethylation | rsc.orgrsc.org |

| Hypervalent Iodine Reagents (e.g., Togni reagents) | Ketene Silyl Acetals | Electrophilic Trifluoromethylation | organic-chemistry.orgacs.org |

| Trifluoromethyl Phenyl Sulfone | Thiophenols | Radical Trifluoromethylation | thermofisher.com |

Installation of the Phenyl Substituent

The introduction of the phenyl group at the 5-position of the oxolan-2-one ring can be achieved through two main strategies: arylation reactions on a pre-formed lactone or by functionalizing a precursor that already contains the phenyl group.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, including the arylation of carbonyl compounds. While direct arylation of the lactone ring at the 5-position can be challenging, related transformations on similar systems have been reported. For instance, Pd(II)-catalyzed tandem γ-arylation and γ-lactonization of aliphatic acids has been demonstrated to synthesize γ-arylated γ-lactones. researchgate.net

Another approach involves the use of organometallic reagents. For example, the reaction of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones with Grignard reagents can introduce a substituent at the γ-position. rsc.orgrsc.org Using a phenyl Grignard reagent (phenylmagnesium bromide) in this context could potentially install the phenyl group.

An alternative and often more controlled method is to start with a precursor that already contains the phenyl group. A common starting material for such a strategy is styrene oxide or a related phenyl-substituted epoxide. The epoxide can be opened by a suitable nucleophile, which then participates in the formation of the lactone ring.

The Reformatsky reaction is a classic method that can be adapted for this purpose. thermofisher.comresearchgate.netwikipedia.orgresearchgate.net This reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of zinc. By using an α-trifluoro-α-halo ester and a phenyl-substituted aldehyde or ketone, a β-hydroxy-γ-phenyl-α-trifluoromethyl ester can be formed, which can then be cyclized to the desired lactone.

A plausible synthetic route starting from a phenyl-containing precursor is outlined below:

Reaction of a Phenyl Epoxide: Styrene oxide can be reacted with the enolate of a trifluoroacetate (B77799) derivative.

Lactonization: The resulting hydroxy ester can then undergo acid- or base-catalyzed lactonization to form the this compound.

Stereoselective Synthesis and Diastereomeric Control of this compound

The target molecule possesses two stereocenters at the C3 and C5 positions, meaning it can exist as four possible stereoisomers. Achieving a high degree of stereoselectivity is a primary goal in its synthesis.

Catalytic asymmetric synthesis is a powerful approach to control stereochemistry. For example, the direct catalytic asymmetric synthesis of trifluoromethylated γ-amino esters and lactones has been achieved through an umpolung reaction of trifluoromethyl imines with α,β-unsaturated lactones, mediated by chiral cinchona alkaloid-derived catalysts. acs.orgnih.govnih.gov This demonstrates the feasibility of controlling the stereocenter at the trifluoromethyl-bearing carbon.

When both the phenyl and trifluoromethyl groups are introduced in separate steps, the relative stereochemistry (cis or trans) of the final product is determined by the stereoselectivity of the second reaction. For instance, if a pre-existing chiral 3-(trifluoromethyl)lactone is subjected to arylation, the stereochemical outcome will depend on the facial selectivity of the attack of the arylating agent.

A study on the synthesis of (R)-γ-Phenyl-γ-(trifluoromethyl)-butyrolactone, a regioisomer of the target compound, utilized a lipase (B570770) from Candida cylindracea for the resolution of a tertiary acetate (B1210297) precursor, highlighting the potential of enzymatic methods in achieving high optical purity. capes.gov.br

Synthetic Route Optimization and Yield Enhancement

Key areas for optimization include:

Catalyst Selection: For catalytic reactions, such as arylation or asymmetric trifluoromethylation, screening different ligands and metal catalysts is essential to find the most active and selective system.

Reaction Conditions: Parameters such as temperature, solvent, and reaction time can have a significant impact on both the yield and the stereoselectivity of the reaction. For example, in the Reformatsky reaction, the activation of zinc metal can be crucial for achieving high yields. thermofisher.com

The following table provides a hypothetical comparison of two potential synthetic routes and areas for optimization:

| Route | Key Steps | Potential for Optimization |

| A | 1. Synthesis of 3-(trifluoromethyl)oxolan-2-one2. Arylation at the 5-position | - Catalyst and ligand screening for the arylation step.- Control of diastereoselectivity during arylation. |

| B | 1. Reformatsky reaction of a phenyl aldehyde with a trifluoro-α-halo ester.2. Lactonization. | - Optimization of Reformatsky reaction conditions (zinc activation, solvent).- Stereoselective reduction of the β-hydroxy group prior to lactonization to control the C5 stereocenter. |

By systematically investigating these parameters, a robust and efficient synthesis of this compound can be developed.

Reaction Chemistry and Mechanistic Investigations of 5 Phenyl 3 Trifluoromethyl Oxolan 2 One

General Reactivity Profile of the Oxolan-2-one System

The oxolan-2-one, or γ-butyrolactone, ring is a five-membered cyclic ester. wikipedia.org Its reactivity is primarily centered around the ester functionality. The ring is relatively stable compared to smaller lactones (β-lactones) due to lower ring strain. youtube.com Key reactions of the oxolan-2-one system include:

Hydrolysis: Like acyclic esters, oxolan-2-ones can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-hydroxycarboxylic acid. wikipedia.orgchegg.com For instance, the acid-catalyzed hydrolysis of oxolan-2-one with excess water yields 4-hydroxybutanoic acid. chegg.com

Aminolysis and Ammonolysis: Reaction with amines or ammonia (B1221849) opens the lactone ring to form amides of the corresponding hydroxy acid. nih.gov

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester group to open the ring and form a diol. acs.org

Polymerization: Ring-opening polymerization of γ-butyrolactone can occur, although it is less favorable than for lactones with higher ring strain. wikipedia.org

Alpha-Carbon Chemistry: The protons on the carbon atom alpha to the carbonyl group (C3 position) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can then react with electrophiles, such as alkyl halides, allowing for substitution at the α-position. chegg.com

These fundamental reactions are significantly modulated by the presence of substituents on the lactone ring.

Influence of the Trifluoromethyl Group on Reaction Selectivity and Rate

The trifluoromethyl (CF3) group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature and high lipophilicity. mdpi.com Its influence on the reactivity of the oxolan-2-one ring is substantial.

Electronic Effects: The CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. wikipedia.org When placed at the C3 position, it increases the acidity of the α-proton, making enolate formation potentially easier. More significantly, it enhances the electrophilicity of the carbonyl carbon, making the lactone more susceptible to nucleophilic attack. However, some reactions, such as saponification, have been reported to be difficult even with this activation. acs.org

Steric Effects: The CF3 group is sterically demanding, which can influence the stereochemical outcome of reactions at the α-carbon or adjacent centers. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which makes the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This property is a key reason for its incorporation into bioactive molecules. nih.gov

The presence of the CF3 group can also alter reaction pathways. For example, in reactions involving radical intermediates, the CF3 group's electronic properties can stabilize or destabilize adjacent radical centers, directing the course of the reaction. rsc.org

| Property | Description | Impact on Reactivity |

| Electronegativity | High, due to three fluorine atoms. Acts as a strong inductive electron-withdrawing group (-I). wikipedia.org | Increases electrophilicity of the carbonyl carbon; increases acidity of the α-proton. |

| Lipophilicity | High (Hansch π value of +0.88). mdpi.com | Influences solubility and transport properties, crucial for biological applications. |

| Steric Size | Larger than a methyl group; often considered a bioisostere for a chlorine atom. mdpi.com | Can direct the stereochemical outcome of reactions by sterically hindering certain approaches. |

| Metabolic Stability | High, due to the strength of the C-F bond. mdpi.com | Confers resistance to metabolic cleavage, enhancing the half-life of parent molecules. |

Role of the Phenyl Substituent in Molecular Transformations

The phenyl group at the C5 position, adjacent to the ring oxygen, also plays a critical role in the molecule's reactivity.

Stabilization of Intermediates: A phenyl group can stabilize adjacent radical or cationic intermediates through resonance. This is particularly relevant in the formation of the lactone via radical pathways. In the radical trifluoromethylation of styrene (B11656) derivatives, the formation of a stable benzylic radical is a key step that directs the regioselectivity of the addition. tue.nl

Steric Hindrance: The bulky phenyl group can influence the stereochemistry of the lactone ring, favoring certain diastereomers during its formation or subsequent reactions.

Electronic Influence: While primarily acting through resonance, the phenyl group is generally considered an inductively withdrawing group due to the higher electronegativity of its sp2 hybridized carbons. wikipedia.org This can have a minor electronic influence on the lactone ring.

Side Reactions: In radical reactions involving precursors like styrenes, the phenyl group can promote undesired polymerization, which presents a challenge in synthetic design. tue.nl

| Property | Description | Impact on Reactivity |

| Aromaticity | Planar, cyclic, conjugated π system. wikipedia.org | Confers significant stability to the group itself and can stabilize adjacent reactive intermediates via resonance. |

| Electronic Effect | Inductively withdrawing (-I) but can be a resonance donating group (+M). wikipedia.org | Influences the electronic environment of the lactone ring and stabilizes benzylic intermediates. |

| Hydrophobicity | Nonpolar and hydrophobic. wikipedia.org | Contributes to the overall lipophilicity of the molecule. |

| Reactivity | Can undergo electrophilic aromatic substitution, though the ring is generally stable to oxidation and reduction. wikipedia.org | Provides a potential site for further functionalization of the molecule, separate from the lactone ring. |

Elucidation of Reaction Mechanisms for 5-Phenyl-3-(trifluoromethyl)oxolan-2-one Formation

The synthesis of this compound likely proceeds via a tandem reaction involving the addition of a trifluoromethyl group to an alkene precursor, followed by intramolecular cyclization (lactonization). The most plausible mechanisms involve radical intermediates. A logical precursor would be a 4-phenyl-alkenoic acid derivative, where the alkene undergoes trifluoromethylation, followed by the carboxylic acid group attacking the resulting intermediate to form the lactone ring.

Radical trifluoromethylation of alkenes is a well-established method for installing a CF3 group. tue.nl In the context of forming the target lactone, a plausible pathway involves the reaction of a precursor like 4-phenylpent-4-enoic acid with a source of trifluoromethyl radicals. rsc.org

The general mechanism proceeds as follows:

Radical Generation: A trifluoromethyl radical (•CF3) is generated from a suitable precursor, such as trifluoroiodomethane (CF3I) via photoredox catalysis or sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) via oxidation. rsc.orgtue.nl

Radical Addition: The •CF3 radical adds to the double bond of the alkene. For a styrene-type precursor, this addition occurs at the terminal carbon to form a more stable benzylic radical. tue.nlmdpi.com

Oxidation & Cyclization: The resulting carbon-centered radical is oxidized to a carbocation. This oxidation can be promoted electrochemically or by a photocatalyst. rsc.orgtue.nl

Lactonization: The pendant carboxylic acid group acts as an intramolecular nucleophile, attacking the carbocation to close the five-membered ring and form the γ-lactone product after deprotonation. rsc.org

This radical-induced lactonization has been successfully applied to various alkenoic acids to produce trifluoromethylated lactones. rsc.org

Table 1: Examples of Radical Trifluoromethyl-Lactonization of Alkenoic Acids

| Substrate | CF3 Source | Conditions | Product | Yield | Reference |

| 4-phenylpent-4-enoic acid | NaSO2CF3 | Electrochemical (7 mA), Ni anode, ACN/TFA/H2O | 5-methyl-5-phenyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one | 78% | rsc.org |

| Pent-4-enoic acid | NaSO2CF3 | Electrochemical (7 mA), Ni anode, ACN/TFA/H2O | 5-methyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one | 75% | rsc.org |

| 4-methylpent-4-enoic acid | NaSO2CF3 | Electrochemical (7 mA), Ni anode, ACN/TFA/H2O | 5,5-dimethyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one | 81% | rsc.org |

| Data sourced from an electrochemical oxidative CF3 radical-induced lactonization study. rsc.orgresearchgate.net |

The generation of the key trifluoromethyl radical often proceeds via a Single Electron Transfer (SET) process. numberanalytics.com SET is the transfer of a single electron from a donor to an acceptor, creating radical ions. numberanalytics.com

In the context of lactone formation, two key SET steps are often proposed:

Generation of the CF3 Radical: Reagents like the Togni reagent or Langlois' reagent can generate a •CF3 radical following an SET event. For example, the electrochemical oxidation of the trifluoromethanesulfinate anion (CF3SO2⁻) involves a single electron transfer to the anode to generate a trifluoromethanesulfonyl radical (CF3SO2•), which then rapidly loses SO2 to give the •CF3 radical. rsc.org Similarly, photocatalysis can use an excited-state photocatalyst to reduce a reagent like CF3I via SET, cleaving the C-I bond to release the •CF3 radical. tue.nl

Oxidation of the Alkyl Radical: After the •CF3 radical adds to the alkene, the resulting alkyl radical must be oxidized to a carbocation to facilitate nucleophilic attack by the carboxylate. This step can also occur via SET, where the alkyl radical transfers an electron to an oxidant (e.g., an oxidized photocatalyst or the anode), forming the cation necessary for cyclization. rsc.orgnih.gov

Mechanistic studies, including cyclic voltammetry and radical scavenger experiments, have confirmed the viability of these SET pathways in trifluoromethylation reactions. rsc.orgnih.gov

While radical pathways are highly plausible, other mechanisms like cycloaddition and rearrangement reactions are known for forming lactone rings, including those with trifluoromethyl groups. acs.orgresearchgate.net

[3+2] Cycloaddition: A formal [3+2] cycloaddition could be envisioned between a phenyl-substituted three-carbon component (like a phenyl-substituted epoxide or cyclopropane) and a two-atom synthon containing the trifluoromethylated acyl group. Copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides is a known method for forming γ-lactones. organic-chemistry.org

[2+2] Cycloaddition: While typically used for forming four-membered β-lactones, [2+2] cycloaddition reactions between ketenes and carbonyls are powerful C-C bond-forming reactions. acs.orgnih.gov A subsequent rearrangement could potentially lead to a γ-lactone, although this is less direct.

Aldol-Lactonization Cascade: An enantioselective vinylogous aldol-lactonization cascade has been reported for the synthesis of trifluoromethylated δ-lactones. lookchem.com A similar cascade involving a suitable phenyl-substituted nucleophile and a trifluoromethyl ketone could potentially be adapted to form a γ-lactone system.

Rearrangement: γ-lactones can be formed through the rearrangement of intermediate species. researchgate.net For example, a reaction could proceed through an intermediate that undergoes a favored 5-exo-tet cyclization, a type of intramolecular nucleophilic substitution, to form the stable five-membered ring.

These alternative pathways highlight the versatility of synthetic chemistry in accessing complex structures, although for this compound, the radical-mediated cyclization of an unsaturated carboxylic acid remains the most directly evidenced and mechanistically straightforward approach based on current literature.

Functional Group Transformations and Derivatization Studies

The chemical reactivity of this compound is characterized by the interplay of its three key structural features: the lactone ring, the electron-withdrawing trifluoromethyl group at the C3 position, and the phenyl group at the C5 position. These elements provide multiple sites for functional group transformations, enabling the synthesis of a variety of derivatives. Research in this area focuses on ring-opening reactions, modifications of the trifluoromethyl group, and derivatization of the aromatic phenyl ring.

Lactone Ring-Opening Reactions

The strained five-membered lactone ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening products. The course of the reaction is heavily influenced by the nature of the nucleophile and the reaction conditions.

Hydrolysis:

Under basic or acidic conditions, the lactone can be hydrolyzed to form the corresponding γ-hydroxy carboxylic acid. In the presence of a strong base, such as sodium hydroxide (B78521), the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the sodium salt of 4-hydroxy-4-phenyl-2-(trifluoromethyl)butanoic acid. Subsequent acidification protonates the carboxylate to give the final hydroxy acid product. Acid-catalyzed hydrolysis, on the other hand, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Aminolysis:

The reaction of this compound with amines leads to the formation of γ-hydroxy amides. This aminolysis reaction is a common strategy for derivatization. Primary and secondary amines can be used to open the lactone ring, yielding products with diverse functionalities. For instance, reaction with a primary amine (R-NH₂) results in the formation of N-alkyl/aryl-4-hydroxy-4-phenyl-2-(trifluoromethyl)butanamide. The reaction typically proceeds under mild conditions, and the reactivity of the amine plays a significant role in the reaction rate and yield. Studies on related γ-butyrolactones show that primary and secondary amines selectively react with the lactone moiety. rsc.org

Reduction:

The carbonyl group of the lactone can be reduced to a hydroxyl group, which results in the opening of the ring to form a diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters and lactones under standard conditions. acs.org The reduction of this compound with LiAlH₄ would be expected to yield 4-phenyl-2-(trifluoromethyl)butane-1,4-diol. This reaction provides a route to acyclic chiral diols from cyclic precursors.

Table 1: Representative Ring-Opening Reactions of this compound Analogs

| Starting Material | Reagent(s) | Solvent | Product(s) | Yield (%) | Reference |

| γ-Butyrolactone | NaOH (aq) | Water | Sodium 4-hydroxybutanoate | >90 | researchgate.net |

| γ-Butyrolactone | LiAlH₄, then H₃O⁺ | Diethyl ether | 1,4-Butanediol | High | General Knowledge |

| γ-Valerolactone oxide | Primary/Secondary Amine | - | Epoxyamide | Varies | rsc.org |

| β-Phenyl-γ-butyrolactone | (+)-(R)-α-Methylbenzylamine | - | (2'R,3S)- and (2'R,3R)-4-Hydroxy-N-(1-phenylethyl)-3-phenylbutanamide | - | scielo.org.mx |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally stable under many reaction conditions. However, its strong electron-withdrawing nature influences the reactivity of the adjacent C3 proton. Under strongly basic conditions, deprotonation at the C3 position can occur, forming an enolate. This intermediate can then react with various electrophiles, allowing for further substitution at the C3 position. However, reactions specifically targeting the C-F bonds of the trifluoromethyl group for transformation are less common and typically require harsh conditions or specialized reagents.

Derivatization of the Phenyl Ring

The phenyl group at the C5 position can undergo electrophilic aromatic substitution reactions. The specific conditions for these reactions would need to be chosen carefully to avoid unintended reactions with the lactone functionality. Common transformations include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration could be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 5-(nitrophenyl)-3-(trifluoromethyl)oxolan-2-one isomers. The directing effects of the alkyl substituent on the aromatic ring would favor substitution at the ortho and para positions.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 5-(Nitrophenyl)-3-(trifluoromethyl)oxolan-2-one (ortho/para mixture) |

| Bromination | Br₂, FeBr₃ | 5-(Bromophenyl)-3-(trifluoromethyl)oxolan-2-one (ortho/para mixture) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(Acylphenyl)-3-(trifluoromethyl)oxolan-2-one (para major) |

Spectroscopic and Advanced Structural Elucidation of 5 Phenyl 3 Trifluoromethyl Oxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, one can deduce the chemical environment of each atom and how they are connected.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the phenyl ring and the oxolanone core.

The five protons of the phenyl group typically appear in the aromatic region, around 7.2-7.4 ppm. chemicalbook.com The protons on the lactone ring are more shielded. The proton at the C5 position, being adjacent to both the oxygen atom and the phenyl group (a benzylic position), is expected to resonate as a multiplet at a downfield position compared to other ring protons, likely in the range of 5.5-5.8 ppm. The proton at the C3 position, influenced by the adjacent electron-withdrawing trifluoromethyl and carbonyl groups, would also appear as a multiplet, estimated to be around 3.8-4.2 ppm. The two protons at the C4 position are diastereotopic due to the two adjacent chiral centers (C3 and C5). Therefore, they are expected to resonate as two separate multiplets, likely in the range of 2.5-3.0 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Predicted data based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet (m) |

| H5 (CH-Ph) | 5.5 - 5.8 | Multiplet (m) |

| H3 (CH-CF₃) | 3.8 - 4.2 | Multiplet (m) |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The carbonyl carbon (C2) of the lactone is the most deshielded, appearing significantly downfield, typically around 170-175 ppm. researchgate.net The carbons of the phenyl ring are expected in the 125-140 ppm range. nih.gov

The carbon of the trifluoromethyl group (CF₃) would appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), likely in the range of 120-125 ppm. The carbons within the oxolanone ring are more shielded; C5 (bearing the phenyl group) is anticipated around 80-85 ppm, while C3 (bearing the CF₃ group) would be found around 65-70 ppm, also showing coupling to fluorine. The C4 methylene (B1212753) carbon is expected at approximately 35-40 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 170 - 175 |

| Phenyl-C (quaternary) | 135 - 140 |

| Phenyl-C (CH) | 125 - 130 |

| CF₃ | 120 - 125 (quartet) |

| C5 (CH-Ph) | 80 - 85 |

| C3 (CH-CF₃) | 65 - 70 (quartet) |

¹⁹F NMR is highly sensitive and provides a clean spectrum, as the ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio. nih.gov For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet). The chemical shift of a CF₃ group is highly sensitive to its electronic environment. beilstein-journals.org Attached to a chiral carbon adjacent to a carbonyl group, its resonance is predicted to be in the range of -70 to -80 ppm relative to a CFCl₃ standard. spectrabase.com

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. It would show a clear correlation pathway between H3, the two H4 protons, and H5, confirming the sequence of these protons within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the C3/H3, C4/H4, and C5/H5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the H5 proton to the phenyl carbons and the C2 carbonyl carbon, and the H3 proton to the C2 carbonyl and the CF₃ carbon. These correlations are crucial for piecing together the different fragments of the molecule.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule, specifically the cis or trans relationship between the phenyl group at C5 and the trifluoromethyl group at C3.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (molecular formula: C₁₁H₉F₃O₂), the molecular weight is 246.18 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to this mass, confirming the elemental composition. rsc.org

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern gives clues about the molecule's structure. libretexts.org Key expected fragmentation pathways include:

Loss of the trifluoromethyl group: A prominent peak corresponding to [M - CF₃]⁺ (m/z 177) is expected due to the cleavage of the C-CF₃ bond.

Loss of the phenyl group: A peak for [M - C₆H₅]⁺ (m/z 169) would result from cleavage of the C-Ph bond.

Carbonyl-related fragmentation: The base peak in the spectrum of ketones and esters is often from alpha-cleavage. miamioh.edu Cleavage adjacent to the carbonyl group could lead to various fragments. For example, the phenylketene radical cation (m/z 118) could be formed.

Decarboxylation: Loss of CO₂ (44 Da) from the lactone ring is another plausible fragmentation pathway, leading to a fragment at m/z 202.

Table 3: Predicted Mass Spectrometry Fragments for this compound Predicted data based on common fragmentation patterns.

| m/z Value | Possible Fragment Ion |

|---|---|

| 246 | [C₁₁H₉F₃O₂]⁺ (Molecular Ion) |

| 177 | [M - CF₃]⁺ |

| 169 | [M - C₆H₅]⁺ |

| 118 | [C₈H₆O]⁺ (Phenylketene ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands:

C=O Stretch: A very strong and sharp absorption band is expected for the carbonyl group of the γ-lactone. Due to ring strain, this band typically appears at a high frequency, around 1770-1800 cm⁻¹. rsc.org

C-F Stretches: The trifluoromethyl group will give rise to multiple strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations. researchgate.net

C-O Stretches: The C-O stretching vibrations of the ester linkage within the lactone ring will produce strong bands, typically in the 1000-1200 cm⁻¹ range.

Aromatic C=C Stretches: The phenyl group will show several medium to weak absorptions in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching within the aromatic ring. nih.gov

Aromatic C-H Stretches: These will appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretches: These will be observed just below 3000 cm⁻¹, corresponding to the C-H bonds of the oxolanone ring. researchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic (Phenyl) |

| < 3000 | C-H Stretch | Aliphatic (Oxolanone ring) |

| 1770 - 1800 | C=O Stretch | γ-Lactone |

| 1450 - 1600 | C=C Stretch | Aromatic (Phenyl) |

| 1100 - 1300 | C-F Stretch | Trifluoromethyl |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

There are no published X-ray crystallography studies for this compound. This technique is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and for unambiguously establishing the absolute configuration of chiral centers.

Hypothetical Data Table for X-ray Crystallography:

This table is a template illustrating the type of data that would be generated from an X-ray crystallographic analysis and is not based on experimental results for the target compound.

| Parameter | Value |

| Empirical Formula | C₁₁H₉F₃O₂ |

| Formula Weight | 246.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Flack Parameter | Value |

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Characterization

Specific optical rotation and other chiroptical spectroscopy data for the enantiomers of this compound are not available in the surveyed literature. These techniques are crucial for characterizing chiral molecules in solution.

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (commonly the sodium D-line at 589 nm). The direction of rotation (+ or -) and its magnitude are characteristic of a specific enantiomer.

Chiroptical spectroscopy , such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provides more detailed information. ORD measures the change in optical rotation as a function of wavelength, and a Cotton effect observed in ORD can often be correlated with the absolute configuration of a molecule, particularly for compounds with chromophores like the carbonyl group in a lactone. libretexts.org CD measures the differential absorption of left and right circularly polarized light, providing complementary structural information.

Hypothetical Data Table for Chiroptical Properties:

This table illustrates the kind of data that would be presented for the enantiomeric characterization of the compound and is not based on published experimental values.

| Technique | Parameter | (R,R)-enantiomer | (S,S)-enantiomer |

| Optical Rotation | [α]²⁰D (c=1, CHCl₃) | Value | Value |

| Optical Rotatory Dispersion | Cotton Effect | Positive/Negative | Negative/Positive |

| Circular Dichroism | λmax (nm) (Δε) | Value | Value |

Without experimental data, a detailed discussion of the spectroscopic and structural properties of this compound remains speculative. Further research and publication in this area are needed to provide the specific findings for the outlined sections.

Computational Chemistry and Theoretical Investigations of 5 Phenyl 3 Trifluoromethyl Oxolan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting molecular properties.

To understand the three-dimensional structure of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one, researchers would typically perform a geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this, with a rotatable phenyl group and a puckered oxolan-2-one ring, multiple stable conformations (isomers that can be interconverted by rotation about single bonds) are expected to exist.

A systematic conformational search would be necessary to identify the various low-energy structures. This involves rotating the key dihedral angles—specifically the one connecting the phenyl ring to the lactone and the torsions within the five-membered ring—and optimizing the geometry of each starting structure. The relative energies of these conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. The results of such an analysis would typically be presented in a table listing the relative energies and key dihedral angles of the stable conformers.

The electronic properties of this compound would be investigated through an analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

A typical FMO analysis would involve visualizing the spatial distribution of these orbitals to identify regions of high electron density. For this molecule, the HOMO would likely be located on the electron-rich phenyl ring, while the LUMO might be centered on the electron-withdrawing trifluoromethyl group and the carbonyl group of the lactone ring. The energies of these orbitals would be tabulated to provide quantitative insights into the molecule's electronic behavior.

DFT calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly valuable for complex molecules or for distinguishing between different isomers. For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The high electron density around fluorine atoms makes the prediction of ¹⁹F NMR chemical shifts a challenging but important task.

The standard approach involves optimizing the geometry of the molecule and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). A comparison of calculated and experimental spectra can help confirm the structure and conformation of the synthesized molecule. A data table would typically present the calculated and experimental chemical shifts for each unique atom.

Computational methods can be used to explore the potential reactivity of this compound. For instance, the hydrolysis of the lactone ring is a plausible reaction. To study this, researchers would identify the structure of the transition state—the highest energy point along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations can be used to explore the conformational space of a molecule over time, providing insights into its flexibility and dynamic behavior. An MD simulation of this compound would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a certain period.

The resulting trajectory can be analyzed to understand the range of accessible conformations, the timescale of conformational changes, and the influence of the solvent on the molecular structure. This method provides a more comprehensive picture of the molecule's behavior in a realistic environment than static DFT calculations alone.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach aimed at correlating the structural or physicochemical features of molecules with their macroscopic properties. This methodology is pivotal in modern chemistry for predicting the properties of novel compounds, thereby streamlining research and development by identifying candidates with desirable characteristics without the need for exhaustive experimental synthesis and testing.

A hypothetical QSPR analysis of this compound would involve the calculation of various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and are categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule, such as the Wiener and Randić indices, which provide insights into molecular branching and size.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are obtained from quantum mechanics calculations and provide detailed electronic information, such as dipole moments, orbital energies (e.g., HOMO and LUMO), and electrostatic potential surfaces.

The presence of the trifluoromethyl (-CF3) group is known to significantly impact a molecule's properties. For instance, it generally increases lipophilicity, a critical factor in many applications. beilstein-journals.org The high electronegativity of the fluorine atoms also introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic distribution of the entire molecule. beilstein-journals.org

In a QSPR model for a series of related compounds, these descriptors would be statistically correlated with an experimentally determined property of interest. For instance, a property like solubility, melting point, or chromatographic retention time could be modeled. The resulting mathematical equation would then allow for the prediction of this property for other, as-yet-unsynthesized, molecules of the same class.

While a dedicated QSPR model for this compound is not available, the table below illustrates the types of molecular descriptors that would be calculated and utilized in such a study. The values presented are hypothetical and for illustrative purposes to demonstrate the concept of QSPR.

| Descriptor Category | Descriptor Example | Hypothetical Value for this compound | Significance in QSPR |

| Constitutional | Molecular Weight | 232.17 g/mol | Relates to the overall size and mass of the molecule. |

| Topological | Wiener Index | 845 | Reflects the branching and compactness of the molecular structure. |

| Geometrical | Molecular Surface Area | 250 Ų | Influences interactions with other molecules and solvents. |

| Quantum-Chemical | Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular forces. |

| Quantum-Chemical | LogP (Octanol-Water Partition Coefficient) | 2.8 | A measure of lipophilicity, crucial for predicting biological uptake and environmental fate. The -CF3 group is known to increase this value. beilstein-journals.org |

Future research endeavors could focus on synthesizing a series of derivatives of this compound and measuring a key property. Subsequent QSPR modeling would then provide valuable predictive tools and a deeper understanding of the structure-property landscape of this class of compounds.

Derivatives, Analogues, and Structure Activity Relationships of 5 Phenyl 3 Trifluoromethyl Oxolan 2 One

Synthesis and Characterization of Substituted 5-Phenyl-3-(trifluoromethyl)oxolan-2-one Analogues

The synthesis of analogues of this compound involves strategic modifications to its core structure to explore and optimize its chemical and biological properties. These modifications typically target the phenyl ring, the trifluoromethyl group, or the oxolan-2-one lactone ring.

Modifications to the phenyl ring are a primary strategy for creating analogues. Techniques such as halogenation and alkylation can significantly alter the electronic and steric properties of the molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common modification. For instance, in studies of related 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, derivatives with halogen substituents on the phenyl ring demonstrated significantly enhanced antifungal activity. nih.gov The synthesis of these compounds can be achieved through various methods, including the electrophilic aromatic substitution of the parent compound or by using appropriately substituted starting materials, such as substituted phenylacetic acids, in the initial condensation reactions. researchgate.net For example, the reaction of CF3-ynones with sodium azide (B81097) has been used to produce a variety of triazole derivatives with halogenated phenyl groups, such as chloro- and bromo-substituents. mdpi.com These methods provide a pathway to creating a library of halogenated analogues for structure-activity relationship studies.

Alkylation: The addition of alkyl or aryl groups to the phenyl ring can be accomplished through reactions like Friedel-Crafts alkylation or hydroarylation. In a study involving 3-(furan-2-yl)propenoic acids, reaction with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) resulted in the hydroarylation of the carbon-carbon double bond, effectively adding an aryl group. nih.gov Similar strategies could be applied to precursors of this compound to introduce diverse alkyl and aryl substituents. For example, the synthesis of 1-(5-(3,4-Dimethylphenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone demonstrates the incorporation of methyl groups onto the phenyl ring. mdpi.com

The following table summarizes various phenyl ring modifications on related trifluoromethyl-containing heterocyclic scaffolds.

| Base Scaffold | Phenyl Ring Substituent | Synthetic Method Highlight | Resulting Compound Example | Reference |

| CF3-ynone | 4-Chloro | Reaction with NaN3 in EtOH | 1-(5-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | mdpi.com |

| CF3-ynone | 4-Bromo | Reaction with NaN3 in EtOH | 1-(5-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | mdpi.com |

| CF3-ynone | 3,4-Dimethyl | Reaction with NaN3 in EtOH | 1-(5-(3,4-Dimethylphenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | mdpi.com |

| CF3-ynone | 4-(Trifluoromethyl) | Reaction with NaN3 in EtOH | 2,2,2-Trifluoro-1-(5-(4-trifluoromethyl)phenyl)-2H-1,2,3-triazol-4-yl)ethanone | mdpi.com |

| 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-one | 3,4-Dichloro | Condensation of substituted phenylacetic acid | 3-(3,4-Dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | nih.gov |

While the trifluoromethyl (CF3) group is a key feature, its replacement with other fluorinated or non-fluorinated moieties can fine-tune the molecule's properties. Methods for synthesizing trifluoromethyl ketones from esters using reagents like fluoroform (HCF3) are well-established, providing a potential route to introduce the CF3 group at a late stage or to vary the starting materials to introduce other groups. nih.govbeilstein-journals.org

For instance, syntheses of related γ-butyrolactones have been developed where a fluoromethyl (-CH2F) group is present instead of a trifluoromethyl group. google.com The synthesis of (S)-4-fluoromethyl-dihydro-furan-2-one can be achieved from dihydroxyacetone through a multi-step process involving a Wittig reaction and subsequent transformations. google.com This suggests that analogues of this compound with alternative fluoroalkyl groups could be accessible. The replacement of the CF3 group could alter the compound's lipophilicity, metabolic stability, and interactions with biological targets.

Modifying the oxolan-2-one (γ-butyrolactone) ring itself presents another avenue for creating analogues. This could involve changing the ring size, introducing heteroatoms, or altering saturation levels. For example, synthetic strategies have been developed for trifluoromethyl-substituted 2H-furan-amines, which represent a related but distinct heterocyclic core. rsc.orgnjtech.edu.cn These methods often involve cascade reactions, such as the copper-catalyzed reaction between enaminones and N-tosylhydrazones. rsc.orgnjtech.edu.cn

Furthermore, the synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones demonstrates how the core lactone structure can be further functionalized. nih.gov While direct modifications on the this compound ring are not widely reported, these related syntheses indicate the chemical tractability of creating structurally diverse lactone and furanone analogues.

Stereoisomeric Derivatives and their Distinct Reactivities or Activities

The this compound molecule contains at least two stereocenters (at C3 and C5), meaning it can exist as four possible stereoisomers. The spatial arrangement of the phenyl and trifluoromethyl groups can have a profound impact on the molecule's interaction with chiral biological targets like enzymes and receptors.

Stereoselective synthesis is therefore crucial for obtaining enantiomerically pure isomers to evaluate their distinct biological activities. nih.govnih.gov For example, in the synthesis of related A-factor-type γ-butyrolactones, an asymmetric reduction using a chiral catalyst like (R)-p-tol-BINAP was employed to achieve high stereoselectivity (>95% ee). nih.gov Similarly, the synthesis of other chiral lactones and their derivatives often relies on chiral synthons or asymmetric catalysis to control the stereochemical outcome. nih.govresearchgate.net

Studies on related chiral compounds consistently show that different stereoisomers possess markedly different biological activities. In a study of strigolactone analogues, which also feature a butenolide ring, compounds with an R-configured butenolide moiety showed significantly enhanced biological activity, highlighting the importance of this specific stereochemical motif. researchgate.net Similarly, research on the isomers of the anticancer agent 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that biological uptake and target engagement are highly stereospecific. nih.gov This principle strongly suggests that the individual stereoisomers of this compound would exhibit different potencies and possibly even different types of biological activity.

The following table illustrates the differential activity of stereoisomers in related compounds.

| Compound | Stereoisomer | Biological Activity (IC50) | Reference |

| 3-Br-acivicin (1a) | (5S, αS) | 0.44 µM (P. falciparum W2) | nih.gov |

| ent-3-Br-acivicin (1b) | (5R, αR) | > 50 µM (P. falciparum W2) | nih.gov |

| allo-3-Br-acivicin (1c) | (5R, αS) | > 50 µM (P. falciparum W2) | nih.gov |

| allo-ent-3-Br-acivicin (1d) | (5S, αR) | > 50 µM (P. falciparum W2) | nih.gov |

| GR24 (Strigolactone Analogue) | (+)-GR24 (2'R) | High germination stimulant activity | researchgate.net |

| GR24 (Strigolactone Analogue) | (-)-GR24 (2'S) | Low germination stimulant activity | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a compound's biological effects. For derivatives of this compound, SAR analyses focus on how substitutions on the phenyl ring and modifications to the lactone core influence activity.

In a study of closely related 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, SAR analysis revealed that halogen substituents on the phenyl ring were critical for antifungal activity. nih.gov Specifically, compounds with di-chloro substitutions on the phenyl ring showed the highest potency against Aspergillus fumigatus. nih.gov This suggests that electron-withdrawing groups and specific substitution patterns on the phenyl ring are favorable for this particular biological activity.

Similarly, SAR studies on 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides showed that bioisosteric replacement of the phenyl group with other aromatic rings like 2-thienyl or 2-furyl, combined with specific substitutions (Cl, CH3, OCH3, or CF3) on the quinoxaline (B1680401) ring, were crucial for antiplasmodial activity. nih.gov These findings underscore the modular nature of SAR, where combinations of optimal substituents at different positions lead to enhanced potency.

The trifluoromethyl (CF3) group is a privileged moiety in medicinal chemistry due to its unique electronic properties and metabolic stability. Its incorporation into a molecule like this compound has several predictable and significant impacts on biological performance.

Enhanced Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and increase its volume of distribution. This often leads to better bioavailability. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Receptor Binding: The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of the entire molecule. This can influence hydrogen bonding capabilities and dipole interactions with biological targets, potentially leading to stronger and more selective binding.

Conformational Effects: The CF3 group is bulkier than a hydrogen or methyl group and can influence the preferred conformation of the molecule, which can be critical for fitting into a specific binding pocket of a protein.

Exploration of Potential Applications of 5 Phenyl 3 Trifluoromethyl Oxolan 2 One and Its Derivatives

Utility as a Versatile Synthetic Building Block in Organic Chemistry

The 5-Phenyl-3-(trifluoromethyl)oxolan-2-one structure is a promising scaffold for organic synthesis. The lactone ring, a γ-butyrolactone, is a common motif that can be strategically opened or modified. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, influences the reactivity of the molecule, particularly at adjacent positions.

Research on related α-trifluoromethylated organoborons, which are shelf-stable reagents, demonstrates their potential as powerful building blocks for incorporating the CF3 unit at sp3 carbon centers in complex molecules. nih.gov These organoborons can be generated and then used in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Similarly, this compound could serve as a precursor for a variety of derivatives. For instance, synthetic methods have been developed for related trifluoromethylated heterocycles like triazoles and isoxazoles starting from CF3-ynones, highlighting the versatility of trifluoromethylated synthons. nih.gov The synthesis of an isomer, (R)-γ-Phenyl-γ-(trifluoromethyl)-butyrolactone, has been achieved in high optical purity, indicating that stereocontrolled synthesis of such scaffolds is feasible, further enhancing their value as chiral building blocks for creating complex target molecules. researchgate.net

Medicinal Chemistry Research Prospects

The unique combination of a lactone ring, a phenyl group, and a trifluoromethyl substituent makes this compound an interesting candidate for medicinal chemistry research. Fluorinated organic molecules are of exceptional interest in this field, as the inclusion of fluorine often leads to improved pharmacological properties. nih.gov

The oxolan-2-one ring is a component of many biologically active natural products and synthetic drugs. Its ability to be modified allows for the creation of diverse chemical libraries. The concept of a "privileged scaffold" is well-established in medicinal chemistry, where certain molecular frameworks, like coumarins or chalcones, are known to bind to multiple biological targets. mdpi.com The 3-phenylcoumarin (B1362560) scaffold, for example, is considered privileged due to its wide range of pharmacological applications. researchgate.net By analogy, the 5-phenyl-oxolan-2-one core could serve as a foundational structure for developing new therapeutic agents. The strategic placement of the trifluoromethyl group is known to improve the pharmacodynamic and pharmacokinetic properties of compounds. mdpi.com This makes the this compound framework a promising starting point for designing novel bioactive molecules.

Derivatives containing a 3-(trifluoromethyl)phenyl group have been investigated as potential radioligands for Positron Emission Tomography (PET) imaging of N-methyl-D-aspartate (NMDA) receptors. nih.gov Dysfunction of NMDA receptors is linked to several neuropsychiatric disorders, and a reliable PET radioligand would be invaluable for research and therapeutic development. nih.gov

Researchers have synthesized and evaluated N'-[3-(trifluoromethyl)phenyl] derivatives of N-aryl-N'-methylguanidines, seeking high affinity for the PCP binding site on the NMDA receptor, which is exposed when the channel is activated. nih.gov Several of these compounds displayed the desired low nanomolar affinity, making them candidates for development into PET radioligands. nih.gov Given that the this compound structure contains a trifluoromethylphenyl moiety (albeit rearranged), its derivatives could be explored for similar applications. The development of such tracers is crucial, as currently, no radioligands have shown fully validated efficacy for imaging NMDA receptors in human subjects. nih.gov

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov A wide variety of heterocyclic scaffolds are being explored to develop new, effective cholinesterase inhibitors. nih.gov For example, chalcone-based derivatives have been designed as dual inhibitors of both AChE and BuChE. mdpi.com Smoke-derived butenolides (a class of lactones) and their synthetic analogs have also shown potent inhibitory activity against acetylcholinesterase. nih.gov

Specifically, derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamide have been investigated as dual AChE/BuChE inhibitors. nih.gov This indicates that the trifluoromethylphenyl motif can be a key component in designing such inhibitors. Therefore, derivatives of this compound could be synthesized and evaluated for their potential to inhibit cholinesterases, offering a new molecular scaffold for the development of therapeutics for neurodegenerative diseases.

Fluorinated heterocycles are an important class of anticancer drugs. nih.gov The introduction of a trifluoromethyl group into a heterocyclic scaffold can significantly enhance its anticancer potential. nih.govresearchgate.net For example, a series of novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives were synthesized and showed promising in vitro cytotoxicity against several human cancer cell lines, including cervical, colon, liver, and breast cancer. researchgate.net Similarly, new derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine have been developed and evaluated for their potential anticancer activity. nih.gov

Given that this compound is itself a fluorinated heterocycle, it and its derivatives are logical candidates for anticancer research. The combination of the phenyl group, which can engage in various interactions with biological targets, and the trifluoromethyl group, which can improve metabolic stability and cell permeability, makes this scaffold particularly interesting for the development of new antineoplastic agents. nih.govnih.gov

Agrochemical Research Applications

The inclusion of trifluoromethyl groups is a common strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov The trifluoromethylpyridine (TFMP) moiety, for instance, is a key component in over 20 commercial agrochemicals. nih.gov The unique properties conferred by the trifluoromethyl group can lead to potent and selective biological activity.

Furthermore, lactone derivatives themselves have found application in agrochemical formulations. Specifically, lactones like γ-caprolactone are used as effective solvents for a diverse range of agrochemical active ingredients in formulations such as emulsifiable concentrates. google.comjustia.com This suggests a dual potential for this compound in agrochemical research. Not only could its derivatives be investigated as potential active ingredients (e.g., herbicides or fungicides), drawing on the known bioactivity of trifluoromethylated compounds, but the parent molecule itself could also be explored for its utility as a specialized solvent or formulation aid, particularly for other fluorinated active ingredients.

Materials Science and Functional Molecule Development

The strategic incorporation of specific functional groups into polymer backbones is a cornerstone of modern materials science, enabling the development of materials with tailored properties for a wide range of applications. In this context, this compound emerges as a monomer of significant interest. Its unique combination of a phenyl group and a trifluoromethyl group on a γ-butyrolactone scaffold suggests its potential as a building block for advanced polyesters with unique thermal, mechanical, and chemical properties. While research directly focused on this specific compound is nascent, a review of analogous substituted lactones provides a strong foundation for understanding its potential contributions to materials science and the development of functional molecules.

The primary route to unlocking the potential of this compound in materials science is through ring-opening polymerization (ROP). The ROP of lactones is a well-established method for producing biodegradable and biocompatible aliphatic polyesters. icm.edu.pl Although the five-membered γ-butyrolactone (GBL) ring is known for its low ring strain, making its homopolymerization challenging, the introduction of substituents can significantly alter its reactivity and the properties of the resulting polymers. icm.edu.plresearchgate.net

The phenyl and trifluoromethyl substituents on the this compound monomer are expected to play a crucial role in defining the characteristics of the resulting polymer, poly(this compound). The phenyl group, a bulky aromatic moiety, is anticipated to introduce rigidity into the polymer chain, leading to materials with higher glass transition temperatures (Tg) and enhanced thermal stability compared to unsubstituted poly(γ-butyrolactone). Research on other aryl-substituted polymers supports this hypothesis, where the incorporation of aromatic rings into the polymer backbone generally leads to increased stiffness and improved thermal performance. researchgate.net

Simultaneously, the trifluoromethyl (-CF3) group is a powerful functional group known to impart unique properties to polymers. The high electronegativity and steric bulk of the -CF3 group can significantly influence intermolecular interactions, solubility, and surface properties. In various polymer systems, the introduction of -CF3 groups has been shown to increase thermal stability, enhance solubility in specific organic solvents, and lower the dielectric constant. researchgate.netnih.gov The presence of the -CF3 group in poly(this compound) could therefore lead to materials with a desirable combination of thermal resistance and specific solubility characteristics, making them suitable for applications in electronics and specialty coatings.

Furthermore, the combination of both phenyl and trifluoromethyl groups could lead to synergistic effects. For instance, while the phenyl group increases rigidity, the -CF3 group can disrupt chain packing, potentially leading to amorphous or semi-crystalline materials with a unique balance of mechanical strength and processability. The resulting polyesters could find applications as high-performance thermoplastics or as components in advanced composites.

The development of functional molecules from this compound extends beyond homopolymers. Copolymers could be synthesized by reacting this monomer with other lactones, such as ε-caprolactone or lactide, to fine-tune the properties of the resulting material. icm.edu.plmdpi.com This approach would allow for precise control over characteristics like degradation rate, mechanical flexibility, and thermal properties, opening up possibilities for its use in biomedical applications, such as in drug delivery systems or as scaffolds for tissue engineering, where both biocompatibility and specific material properties are critical. mdpi.com